Home > Products > Screening Compounds P70150 > 1-(1H-1,2,4-Triazol-5-ylmethyl)cyclopropan-1-amine;dihydrochloride
1-(1H-1,2,4-Triazol-5-ylmethyl)cyclopropan-1-amine;dihydrochloride - 2361635-95-0

1-(1H-1,2,4-Triazol-5-ylmethyl)cyclopropan-1-amine;dihydrochloride

Catalog Number: EVT-2594922
CAS Number: 2361635-95-0
Molecular Formula: C6H12Cl2N4
Molecular Weight: 211.09
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(1H-1,2,4-Triazol-5-ylmethyl)cyclopropan-1-amine; dihydrochloride is a chemical compound notable for its structural features and potential applications in various scientific fields. This compound is characterized by a triazole ring linked to a cyclopropane structure, with an amine functional group and two hydrochloride ions that enhance its solubility in aqueous solutions. The chemical has garnered interest due to its possible biological activities and utility in organic synthesis.

Source

The compound is cataloged under the CAS Number 2361635-95-0, which provides a unique identifier for chemical substances. Its molecular weight is approximately 192.16 g/mol, indicating its size and complexity as a molecular entity.

Classification

This compound falls within the category of triazole derivatives, known for their diverse biological properties. Triazoles are often explored for their roles in medicinal chemistry, particularly as antifungal and antimicrobial agents.

Synthesis Analysis

Methods

The synthesis of 1-(1H-1,2,4-Triazol-5-ylmethyl)cyclopropan-1-amine; dihydrochloride typically involves several key steps:

  1. Formation of the Triazole Ring: This is achieved through cyclization reactions involving appropriate precursors under either acidic or basic conditions.
  2. Attachment of the Cyclopropane Moiety: The triazole is reacted with a cyclopropane derivative via nucleophilic substitution.
  3. Introduction of the Amine Group: This step often involves reductive amination or other methods to incorporate the amine functionality.

Technical Details

In industrial settings, the synthesis may utilize batch reactors or continuous flow systems. Reaction conditions such as temperature, pressure, and pH are optimized to maximize yield and purity. The use of catalysts can also play a significant role in enhancing reaction efficiency.

Molecular Structure Analysis

Structure

The molecular structure of 1-(1H-1,2,4-Triazol-5-ylmethyl)cyclopropan-1-amine; dihydrochloride consists of a triazole ring (C2H3N3) attached to a cyclopropane (C3H6) and an amine group (NH2). The presence of two hydrochloride ions indicates that it exists as a dihydrochloride salt.

Data

The molecular formula can be represented as C7H10Cl2N4, with the following structural features:

  • Triazole Ring: Contributes to the compound's reactivity and biological activity.
  • Cyclopropane Structure: Provides unique steric properties that can influence interactions with biological targets.
Chemical Reactions Analysis

Reactions

1-(1H-1,2,4-Triazol-5-ylmethyl)cyclopropan-1-amine; dihydrochloride can participate in various chemical reactions:

  • Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate to yield hydroxylated derivatives or ketones.
  • Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride to produce amines or alcohols.
  • Substitution: Nucleophilic or electrophilic substitution can modify either the triazole or cyclopropane rings.

Common Reagents and Conditions

Typical reagents include:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution Agents: Halogenated compounds or nucleophiles like amines.
Mechanism of Action

The mechanism of action for 1-(1H-1,2,4-Triazol-5-ylmethyl)cyclopropan-1-amine; dihydrochloride involves interaction with various biological targets:

Process

The compound may modulate the activity of enzymes or receptors by binding to specific sites, thereby altering their function. This interaction can influence critical signaling pathways related to cell growth, apoptosis (programmed cell death), and immune responses.

Data

Experimental studies are necessary to elucidate specific molecular targets and pathways affected by this compound. Such investigations could reveal its potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

The dihydrochloride form enhances solubility in water compared to its free base form. The melting point and boiling point data are essential for practical applications but require specific experimental determination.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may be sensitive to moisture due to the presence of hydrochloride ions. Its reactivity profile suggests it can engage in various organic transformations typical of triazole derivatives.

Applications

1-(1H-1,2,4-Triazol-5-ylmethyl)cyclopropan-1-amine; dihydrochloride has several scientific uses:

Scientific Uses

  • Chemistry: Serves as a versatile building block in organic synthesis for developing new pharmaceuticals and agrochemicals.
  • Biology: Investigated for potential bioactive properties that may affect various biological pathways.
  • Medicine: Explored for therapeutic potential against microbial infections, including antifungal and anticancer activities.
  • Industry: Utilized in synthesizing specialty chemicals with unique properties that could have applications in materials science.
Introduction to Bivalent Ligand Design in Opioid and Dopaminergic Systems

Role of μ-Opioid Receptor Agonism in Analgesia and Addiction Mechanisms

The μ-Opioid Receptor (MOR) is a class A G-protein-coupled receptor (GPCR) that serves as the primary target for endogenous opioid peptides (e.g., β-endorphin, endomorphin-1) and exogenous opioid analgesics (e.g., morphine, fentanyl). Activation of μ-Opioid Receptor triggers inhibitory G-protein (Gαi/o) signaling cascades, leading to reduced neuronal excitability and pain transmission. Key mechanisms include:

  • Potassium Channel Activation: μ-Opioid Receptor coupling with Gβγ subunits enhances G-protein-gated inwardly rectifying potassium (GIRK/Kir3) channel conductance, inducing membrane hyperpolarization and suppression of neurotransmitter release in pain pathways [3] [10].
  • Calcium Channel Inhibition: Gβγ-mediated suppression of N-type and P/Q-type voltage-gated calcium channels reduces presynaptic calcium influx and synaptic vesicle exocytosis in nociceptive neurons [3] [6].
  • Adenylyl Cyclase Suppression: Gαi-mediated inhibition of cyclic adenosine monophosphate (cAMP) production attenuates protein kinase A (PKA)-dependent sensitization of pain circuits [10].

These cellular effects collectively inhibit ascending pain signals in the dorsal horn of the spinal cord and activate descending inhibitory pathways from the periaqueductal gray and rostroventral medulla [3]. Paradoxically, μ-Opioid Receptor activation in the mesolimbic dopamine system (ventral tegmental area and nucleus accumbens) disinhibits dopamine neurons, elevating extracellular dopamine levels and reinforcing reward pathways. This neurobiological mechanism underlies the high abuse liability of conventional μ-Opioid Receptor agonists [6] [10].

Table 1: Endogenous and Exogenous Regulators of μ-Opioid Receptor Signaling

Ligand TypeExamplesPrimary Signaling Effects
Endogenous Peptidesβ-Endorphin, Endomorphin-1Gi/o coupling; cAMP inhibition; GIRK activation
Exogenous AgonistsMorphine, FentanylGi/o coupling (partial/full efficacy); β-arrestin recruitment
Biased AgonistsTRV130, PZM21Preferential Gi/o activation over β-arrestin recruitment
AntagonistsNaloxone, NaltrexoneBlock orthosteric site; reverse agonist effects

Dopamine D3 Receptor Antagonism as a Strategy for Reducing Opioid Abuse Liability

The dopamine D3 receptor (D3R), a D2-like dopamine receptor subtype, is densely expressed in mesolimbic reward circuits (nucleus accumbens, substantia nigra) and regulates motivation, reinforcement, and cue-induced drug seeking. Unlike the widely distributed dopamine D2 receptor, dopamine D3 receptor expression is anatomically restricted, making it a selective target for modulating addiction-related behaviors without extrapyramidal side effects [4] [7].

Dopamine D3 receptor antagonists/partial agonists (e.g., VK4-116, (±)-1) disrupt opioid reward pathways through:

  • Dopamine Homeostasis: Blocking dopamine D3 receptor autoreceptors normalizes opioid-induced dopamine surges in the nucleus accumbens, reducing positive reinforcement [4].
  • Cue Reactivity: Attenuating dopamine D3 receptor-mediated responses to drug-associated environmental cues diminishes conditioned place preference and reinstatement of drug-seeking behavior [2] [7].
  • Neuroplasticity: Modulating dopamine D3 receptor-linked pathways (e.g., ERK, Akt/GSK-3β) reverses opioid-induced synaptic adaptations in medium spiny neurons [4] [7].

Preclinical evidence confirms that selective dopamine D3 receptor antagonists (e.g., VK4-40) reduce oxycodone self-administration and reinstatement in rodent models without compromising μ-Opioid Receptor-mediated analgesia or exacerbating cardiovascular effects [4] [7]. This receptor subtype selectivity is critical, as dopamine D2 receptor antagonism may induce motor impairments or metabolic disturbances [2].

Table 2: Preclinical Outcomes of Dopamine D3 Receptor Antagonists in Opioid Models

CompoundOpioid ChallengeBehavioral EffectMechanistic Insight
VK4-116Oxycodone↓ Self-administrationBlocks dopamine D3 autoreceptors
(±)-1Oxycodone↓ ReinstatementNormalizes accumbal dopamine
VK4-40Oxycodone↓ EscalationModulates ERK signaling

Rationale for Dual-Target μ-Opioid Receptor-Dopamine D3 Receptor Ligands in Pain Management and Opioid Use Disorder

The pharmacological synergy between μ-Opioid Receptor agonism and dopamine D3 receptor antagonism provides a compelling framework for designing dual-target ligands. Such compounds aim to:

  • Retain Analgesia: Preserve μ-Opioid Receptor-Gi/o coupling in pain circuits.
  • Mitigate Reward: Block dopamine D3 receptor signaling in mesolimbic pathways.
  • Optimize Pharmacokinetics: Ensure balanced blood-brain barrier penetration and target engagement.

Bivalent or bitopic molecular architectures enable simultaneous engagement of both targets. These include:

  • Bivalent Ligands: Covalent tethering of a μ-Opioid Receptor agonist pharmacophore (e.g., loperamide-derived fragment) to a dopamine D3 receptor antagonist pharmacophore (e.g., haloperidol-derived fragment) via spacers of defined length and flexibility [2] [4].
  • Bitopic Ligands: Integration of a primary μ-Opioid Receptor-binding motif with a dopamine D3 receptor secondary pharmacophore that targets allosteric or orthosteric sites [4].

Table 3: Design Strategies for Dual μ-Opioid Receptor Agonist/Dopamine D3 Receptor Antagonist Ligands

Design ApproachStructural ComponentsAdvantagesLead Examples
BivalentLoperamide + Haloperidol fragmentsSimultaneous MOR/D3R engagementCompounds 8, 9, 10
BitopicMOR agonist core + D3R SPEnhanced target affinityCompounds 23, 28, 40
Hybrid Scaffoldstrans-Phenylcyclopropylamine + TRV130Improved CNS-MPO scoresCompounds 46, 84, 114, 121

Structure-activity relationship (SAR) studies have identified critical molecular features:

  • Central Linkers: Ethylene glycol or alkyl chains of 3–8 atoms optimize spacer length for simultaneous μ-Opioid Receptor/dopamine D3 receptor binding [2] [4].
  • Stereochemistry: trans-(2S,4R)-pyrrolidine configurations enhance dopamine D3 receptor affinity and subtype selectivity over dopamine D2 receptor [2].
  • Physicochemical Properties: LogD values of 2–4 and total polar surface area <80 Ų improve Central Nervous System Multiparameter Optimization scores for blood-brain barrier penetration [2].

Lead compounds (e.g., 46, 84) exhibit nanomolar affinities for both receptors, μ-Opioid Receptor partial agonism in β-arrestin recruitment assays, and dopamine D3 receptor antagonism in G-protein activation studies [2] [4]. This profile supports their development as nonaddictive analgesics or treatments for opioid use disorder.

Properties

CAS Number

2361635-95-0

Product Name

1-(1H-1,2,4-Triazol-5-ylmethyl)cyclopropan-1-amine;dihydrochloride

IUPAC Name

1-(1H-1,2,4-triazol-5-ylmethyl)cyclopropan-1-amine;dihydrochloride

Molecular Formula

C6H12Cl2N4

Molecular Weight

211.09

InChI

InChI=1S/C6H10N4.2ClH/c7-6(1-2-6)3-5-8-4-9-10-5;;/h4H,1-3,7H2,(H,8,9,10);2*1H

InChI Key

XVHBSODIVIBCIM-UHFFFAOYSA-N

SMILES

C1CC1(CC2=NC=NN2)N.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.